1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane

Description

Molecular Geometry and Bonding Analysis

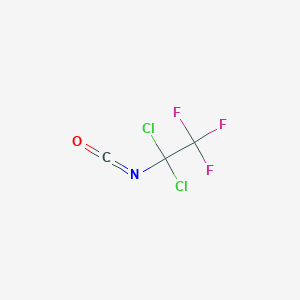

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane (C₃Cl₂F₃NO) exhibits a tetrahedral geometry at its central carbon atom, bonded to two chlorine atoms, a trifluoromethyl group (-CF₃), and an isocyanato group (-NCO). The electron-withdrawing effects of chlorine and fluorine atoms induce bond shortening and angle distortion compared to ideal tetrahedral geometry (109.5°).

Key Bond Lengths and Angles

| Bond Type | Expected Length (Å) | Reference |

|---|---|---|

| C–Cl | 1.78–1.80 | , |

| C–F (CF₃) | 1.32–1.35 | , |

| C–N (isocyanato) | 1.40–1.45 | , |

| N–C (isocyanato) | 1.15–1.20 | , |

The isocyanato group (-NCO) adopts a linear configuration, with the N–C–O angle approaching 180° due to resonance stabilization. The trifluoromethyl group’s electronegativity enhances C–F bond strength, resulting in shorter bond lengths compared to C–Cl or C–N bonds.

Spectroscopic Identification

Infrared (IR) Spectroscopy

IR spectroscopy reveals distinct absorption bands for functional groups:

The isocyanato group’s C=O stretch (~1750 cm⁻¹) is indicative of its electrophilic reactivity, while the CF₃ group’s broad C–F absorptions confirm its presence.

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR

The trifluoromethyl group (-CF₃) exhibits a chemical shift of +40 to +80 ppm relative to CFCl₃, consistent with electron-deficient environments .

³⁵Cl and ³⁷Cl NMR

Chlorine’s isotopes (³⁵Cl: 75.78%, ³⁷Cl: 24.22%) produce broad signals due to quadrupolar effects. The chemical shift range spans -50 to +1050 ppm , with specific shifts dependent on electronic environments .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Simulations

DFT studies (e.g., B3LYP/6-31G*) predict:

- Electron Density Distribution :

- The isocyanato group’s carbonyl oxygen carries a partial negative charge, while the trifluoromethyl carbon is electron-deficient.

- Chlorine atoms exhibit inductive electron withdrawal, polarizing the central carbon.

- HOMO-LUMO Gaps :

- The HOMO (highest occupied molecular orbital) is localized on the isocyanato group, while the LUMO (lowest unoccupied molecular orbital) resides on the central carbon, facilitating nucleophilic attack.

Prediction of Reactive Sites

Nucleophilic Attack Sites :

- Isocyanato Carbonyl Carbon : Susceptible to nucleophilic substitution due to electrophilic activation by electron-withdrawing groups.

- Central Carbon : Potential for halogen exchange (Cl → other nucleophiles) under specific conditions.

Electrophilic Reactivity :

- Trifluoromethyl Carbon : Electron-deficient, prone to radical or electrophilic substitution.

Properties

IUPAC Name |

1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F3NO/c4-2(5,9-1-10)3(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWNLYRUPNZVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(C(F)(F)F)(Cl)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116942-59-7 | |

| Record name | 1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves specific reaction conditions and routes. One common method includes the reaction of 1,1-dichloro-2,2,2-trifluoroethane with phosgene under controlled conditions . Industrial production methods may vary, but they generally involve similar chemical reactions with stringent control over temperature and pressure to ensure the purity and yield of the compound.

Chemical Reactions Analysis

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Decomposition: On heating, it decomposes to produce toxic fumes such as carbon dioxide, hydrogen chloride, and phosgene.

Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Chemistry

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in nucleophilic addition reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and biological activity of the resultant compounds.

Polymer Production

This compound is utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers find applications in coatings, sealants, and adhesives that require durability under extreme conditions.

Refrigerants

Alternative to CFCs

Due to its low ozone depletion potential (ODP), 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane is being investigated as an alternative refrigerant to chlorofluorocarbons (CFCs). Its properties align with the requirements set forth by international agreements aimed at phasing out ozone-depleting substances. The compound's thermal efficiency and lower environmental impact make it a suitable candidate for refrigeration systems.

Agricultural Applications

Pesticide Formulation

The compound is explored for use in formulating pesticides and herbicides. Its ability to enhance the efficacy of active ingredients while reducing volatility makes it attractive for agricultural applications. The fluorinated structure contributes to improved stability and effectiveness against pests.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Synthesis of Fluorinated Agrochemicals | Chemical Synthesis | Demonstrated improved efficacy of fluorinated derivatives using 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane as an intermediate. |

| Evaluation as a Refrigerant | Refrigeration | Showed comparable thermal performance to traditional CFCs with significantly lower ODP. |

| Development of Fluorinated Polymers | Material Science | Produced polymers with enhanced thermal stability and chemical resistance suitable for harsh environments. |

Safety and Environmental Considerations

While the applications of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane are promising, considerations regarding its safety and environmental impact are paramount. The compound exhibits toxicity upon inhalation and requires appropriate handling measures to mitigate risks during synthesis and application.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves its interaction with biological molecules. In metabolic studies, it has been shown to produce trifluoroacetic acid as a major metabolite, with minor metabolites including N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine . These metabolites indicate that the compound undergoes biotransformation in the liver, kidney, and lung.

Comparison with Similar Compounds

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane can be compared with other similar compounds such as:

1,1-Dichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.

1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane: Contains a difluoromethoxy group instead of an isocyanate group.

1,1,2,2-Tetrafluoro-1,2-dichloroethane: Another fluorinated compound with different chlorine and fluorine substitution patterns.

The uniqueness of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane lies in its isocyanate group, which imparts distinct reactivity and applications compared to its analogs.

Biological Activity

1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane (CAS Number: 116942-59-7) is a chemical compound with the molecular formula C₃Cl₂F₃NO. It is characterized by its unique isocyanate functional group, which imparts distinct reactivity and potential applications in various scientific fields. This article focuses on the biological activity of this compound, including its mechanisms of action, metabolic pathways, and relevant case studies.

The compound is a colorless gas under standard conditions and exhibits moderate stability. Its biological activity primarily stems from its ability to interact with nucleophiles due to the presence of the isocyanate group. This interaction leads to the formation of ureas and carbamates when reacting with amines and alcohols, respectively.

The mechanism of action involves several pathways:

- Metabolism : In metabolic studies, 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane has been shown to produce trifluoroacetic acid as a major metabolite. Minor metabolites include N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine.

- Interaction with Biological Molecules : The compound's reactivity allows it to interact with various biological macromolecules, potentially affecting cellular processes and signaling pathways.

Toxicological Studies

Research indicates that exposure to 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane can lead to toxic effects in biological systems. The following table summarizes key findings from toxicological studies:

Case Studies

Case Study 1: In Vitro Cytotoxicity

In a controlled laboratory setting, human cancer cell lines were exposed to varying concentrations of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane. Results demonstrated significant cytotoxic effects at concentrations above 50 µM, indicating potential applications in cancer therapy through targeted cytotoxicity .

Case Study 2: Environmental Impact

An environmental assessment highlighted the compound's persistence in aquatic ecosystems. Fish exposed to sub-lethal concentrations exhibited behavioral changes and impaired reproductive functions over time. These findings underscore the need for careful management when utilizing this compound in industrial applications.

Scientific Research Applications

The compound is utilized in various research domains:

- Organic Synthesis : As a reagent in synthesizing fluorinated compounds.

- Material Science : Studied for its thermophysical properties which aid in developing new materials.

- Biological Studies : Investigated for its effects on biological systems and potential therapeutic applications .

Comparison with Similar Compounds

To understand its unique properties better, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,1-Dichloro-2,2,2-trifluoroethane | CCl₂F₃ | Lacks isocyanate group |

| Trifluoromethyl Isocyanate | CF₃NCO | Similar reactivity without chlorines |

| Dichlorodifluoromethane | CCl₂F₂ | Lacks isocyanate functional group |

The presence of the isocyanate group in 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane enhances its reactivity compared to these analogs.

Q & A

Q. What are the key physical and chemical properties of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane critical for experimental handling?

Q. How is 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane synthesized in laboratory settings?

- Methodological Answer: Laboratory synthesis typically involves halogen-exchange reactions or catalytic fluorination of precursor chlorinated compounds. For example, substituting chlorine atoms in 1,1-dichloroethane with fluorine using catalysts like SbF3 under controlled temperatures (80–120°C). Purity is ensured via fractional distillation, with structural validation using <sup>19</sup>F NMR and IR spectroscopy .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for quantifying trace degradation products of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane in environmental samples?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Calibrate with isotopically labeled internal standards (e.g., <sup>13</sup>C analogs) to correct for matrix effects. For non-volatile metabolites, employ liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization. Cross-validate results using EPA DSSTox databases to confirm degradation pathways .

Q. How can researchers resolve contradictions in reported reaction pathways, such as reductive dechlorination mechanisms?

- Methodological Answer: Contradictions arise from varying experimental conditions (e.g., pH, microbial consortia). To resolve them:

Conduct controlled batch experiments with isotopic tracing (e.g., <sup>36</sup>Cl) to track dechlorination steps.

Compare pathways under aerobic vs. anaerobic conditions using kinetic modeling.

Validate intermediates via high-resolution MS and reference to studies on analogous compounds (e.g., DDT→DDD conversion via yeast-mediated reductive dechlorination ).

Q. What experimental designs are optimal for assessing the neurotoxic effects of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane?

- Methodological Answer:

- In vitro: Use SH-SY5Y neuronal cells exposed to sub-ppm concentrations; measure oxidative stress markers (e.g., glutathione depletion) and apoptosis via flow cytometry.

- In vivo: Employ rodent models with controlled inhalation exposure (0.5–5 ppm, 28-day study). Analyze brain tissue for histopathology and acetylcholinesterase inhibition. Reference IARC protocols for carcinogen assessment .

Safety and Hazard Mitigation

Q. What are the recommended safety protocols for handling 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane given its health hazards?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges.

- Ventilation: Use fume hoods with face velocity ≥0.5 m/s; monitor airborne concentrations via photoionization detectors.

- Spill Management: Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste. Refer to IARC guidelines for carcinogen handling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure) of this compound?

- Methodological Answer: Discrepancies often stem from measurement techniques (e.g., static vs. dynamic methods). To reconcile:

Replicate experiments using the same apparatus (e.g., ebulliometry for Tboil).

Apply the Clausius-Clapeyron equation to extrapolate data across temperature ranges.

Cross-check with NIST-reviewed values, which aggregate data from multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.